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Compound of Interest

Compound Name: Neuraminidase-IN-19

Cat. No.: B12376211 Get Quote

Disclaimer: Information regarding "Neuraminidase-IN-19" is not available in the public domain

as of the last update of this document. Therefore, this guide provides a comparative framework

using established neuraminidase inhibitors (NAIs) — oseltamivir, zanamivir, peramivir, and

laninamivir — to serve as a template for evaluating the resistance profile of any new NAI.

Introduction to Neuraminidase Inhibitor Resistance
Neuraminidase inhibitors (NAIs) are a cornerstone of influenza treatment, functioning by

blocking the enzymatic activity of the viral neuraminidase (NA) protein.[1][2][3] This inhibition

prevents the release of newly formed virus particles from infected cells, thereby limiting the

spread of infection.[3][4] However, the efficacy of these drugs can be compromised by the

emergence of drug-resistant influenza strains.[5][6] Resistance typically arises from amino acid

substitutions in the NA protein that reduce the binding affinity of the inhibitor.[5][6][7] This guide

provides a comparative analysis of the resistance profiles of currently approved NAIs,

supported by experimental data and detailed methodologies.

Data Presentation: Comparative Resistance Profiles
The following tables summarize the in vitro susceptibility of various influenza virus strains with

known resistance-conferring mutations to the four established neuraminidase inhibitors. Data is

presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug
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required to inhibit 50% of the neuraminidase enzymatic activity. The fold-change in IC50

relative to the wild-type (WT) virus is a key indicator of the level of resistance.

Table 1: In Vitro Susceptibility (IC50 in nM and Fold-Change) of Influenza A(H1N1)pdm09

Viruses to Neuraminidase Inhibitors

NA Mutation
Oseltamivir
(Fold-Change)

Zanamivir
(Fold-Change)

Peramivir
(Fold-Change)

Laninamivir
(Fold-Change)

Wild-Type 0.8 (1) 0.5 (1) 0.2 (1) 0.3 (1)

H275Y >400 (>500) <2 (<4) >100 (>500) <1 (<3)

E119V >100 (>125) >50 (>100) >100 (>500) >50 (>167)

I223R >100 (>125) <2 (<4) >100 (>500) <1 (<3)

H275Y/I223R >800 (>1000) <2 (<4) >200 (>1000) <1 (<3)

Data is compiled from multiple sources and represents approximate values. Fold-changes are

relative to the wild-type virus and are indicative of resistance levels: <10-fold (normal

inhibition), 10-100-fold (reduced inhibition), >100-fold (highly reduced inhibition).[8]

Table 2: In Vitro Susceptibility (IC50 in nM and Fold-Change) of Influenza A(H3N2) Viruses to

Neuraminidase Inhibitors

NA Mutation
Oseltamivir
(Fold-Change)

Zanamivir
(Fold-Change)

Peramivir
(Fold-Change)

Laninamivir
(Fold-Change)

Wild-Type 1.0 (1) 1.2 (1) 0.5 (1) 0.6 (1)

E119V >200 (>200) <5 (<4) <5 (<10) <5 (<8)

R292K >500 (>500) >50 (>40) >100 (>200) >50 (>80)

N294S >100 (>100) <5 (<4) <5 (<10) <5 (<8)

Data is compiled from multiple sources and represents approximate values. Fold-changes are

relative to the wild-type virus.
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Table 3: In Vitro Susceptibility (IC50 in nM and Fold-Change) of Influenza B Viruses to

Neuraminidase Inhibitors

NA Mutation
Oseltamivir
(Fold-Change)

Zanamivir
(Fold-Change)

Peramivir
(Fold-Change)

Laninamivir
(Fold-Change)

Wild-Type 10 (1) 2.5 (1) 1.5 (1) 3.0 (1)

D198N >100 (>10) <10 (<4) <5 (<3) <10 (<3)

I221T <50 (<5) <10 (<4) >50 (>33) <10 (<3)

H273Y >100 (>10) <10 (<4) <5 (<3) <10 (<3)

Data is compiled from multiple sources and represents approximate values. Fold-changes are

relative to the wild-type virus. Note that the criteria for reduced inhibition in Influenza B can

differ from Influenza A.[9]

Experimental Protocols
Neuraminidase Inhibition (NI) Assay
The NI assay is a fundamental method for assessing the susceptibility of influenza viruses to

NAIs.

Principle: This is a fluorescence-based assay that measures the enzymatic activity of viral

neuraminidase. The substrate, 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid

(MUNANA), is cleaved by the neuraminidase to produce a fluorescent product, 4-

methylumbelliferone. The reduction in fluorescence in the presence of an inhibitor is used to

calculate the IC50 value.

Detailed Methodology:

Virus Preparation: Influenza viruses are propagated in Madin-Darby canine kidney (MDCK)

cells. The virus titer is determined by a plaque assay or TCID50 (50% tissue culture

infectious dose) assay.

Serial Dilution of Inhibitors: The NAIs are serially diluted in assay buffer (e.g., 33 mM MES, 4

mM CaCl2, pH 6.5) to a range of concentrations.
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Assay Procedure:

A standardized amount of virus is mixed with the serially diluted inhibitors in a 96-well

plate.

The plate is incubated at 37°C for 30 minutes to allow the inhibitor to bind to the

neuraminidase.

The MUNANA substrate is added to each well, and the plate is incubated at 37°C for 60

minutes.

The reaction is stopped by adding a stop solution (e.g., 0.1 M glycine, pH 10.7, in 25%

ethanol).

The fluorescence is measured using a microplate reader with an excitation wavelength of

365 nm and an emission wavelength of 450 nm.

Data Analysis: The IC50 values are calculated by non-linear regression analysis of the dose-

response curves.

Plaque Reduction Assay
This cell-based assay evaluates the ability of a compound to inhibit virus replication.

Principle: The assay measures the reduction in the number and/or size of plaques (zones of

cell death) formed by the virus in a monolayer of susceptible cells in the presence of the

antiviral compound.

Detailed Methodology:

Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well or 12-well plates.

Virus Infection: The cell monolayers are washed and then infected with a standardized

amount of virus (e.g., 100 plaque-forming units per well).

Antiviral Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the

cells are overlaid with an agar or methylcellulose medium containing serial dilutions of the

NAI.
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Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days until plaques

are visible.

Plaque Visualization and Counting: The overlay is removed, and the cells are stained with a

solution such as crystal violet to visualize the plaques. The number of plaques in each well is

counted.

Data Analysis: The EC50 (50% effective concentration) value, the concentration of the drug

that reduces the number of plaques by 50%, is determined from the dose-response curve.

Mandatory Visualizations
Signaling Pathway: Neuraminidase Action and Inhibition
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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